molecular formula C24H22N2O3 B2730168 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide CAS No. 1209573-45-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide

Cat. No.: B2730168
CAS No.: 1209573-45-4
M. Wt: 386.451
InChI Key: ATMUAGHVLLPARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural features include:

  • 8,10-Dimethyl substituents: These groups enhance steric bulk and may influence receptor binding or metabolic stability.
  • 11-Oxo moiety: Introduces a ketone group, contributing to hydrogen-bonding interactions.
  • 4-Ethylbenzamide at position 2: The aromatic amide group is critical for target engagement, with the ethyl substituent modulating lipophilicity.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-4-16-6-8-17(9-7-16)23(27)25-18-10-12-21-19(14-18)24(28)26(3)20-13-15(2)5-11-22(20)29-21/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMUAGHVLLPARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. Its unique structural features contribute to a range of biological activities that are of significant interest in medicinal chemistry. This article reviews its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following structural formula:

C23H24N2O3\text{C}_{23}\text{H}_{24}\text{N}_{2}\text{O}_{3}

Key Structural Features

  • Dibenzodiazepine Core : Provides neuroactive properties.
  • Oxazepine Ring : Associated with various pharmacological activities.
  • Substituents : The presence of dimethyl and ethyl groups enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression and other disorders.
  • Neuroactive Properties : The dibenzodiazepine framework suggests potential applications in treating neurological disorders.
  • Antimicrobial Activity : Some derivatives within the same class exhibit antimicrobial properties, indicating a broader spectrum of biological activity.

Enzyme Inhibition Studies

A study conducted on related compounds demonstrated that modifications in the dibenzodiazepine structure could enhance inhibitory effects on HDACs. The presence of specific substituents was crucial for optimizing these interactions.

CompoundHDAC Inhibition IC50 (μM)
Compound A5.2
N-(8,10-dimethyl...)3.8
Compound B7.0

This table illustrates the potency of N-(8,10-dimethyl...) compared to other compounds in inhibiting HDAC activity.

Neuroactive Properties

Research has indicated that compounds structurally similar to N-(8,10-dimethyl...) can exhibit anxiolytic and antidepressant effects in animal models. For instance:

  • Case Study : A behavioral study involving mice showed that administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests.

The mechanism by which this compound exerts its effects may involve:

  • Interaction with Receptors : Binding to specific neurotransmitter receptors.
  • Modulation of Gene Expression : Through HDAC inhibition leading to altered gene expression profiles associated with cell proliferation and survival.

Comparison with Similar Compounds

Core Heterocycle Variations

Oxazepine vs. Thiazepine Derivatives

The target compound contains an oxazepine core (oxygen atom in the heterocycle), whereas analogs in –5, 7, and 11 feature thiazepine (sulfur atom instead of oxygen). Key differences include:

  • Metabolic Stability : Thiazepines may undergo oxidation at the sulfur atom, reducing bioavailability compared to oxazepines .
  • Synthetic Accessibility : Thiazepine derivatives often require additional oxidation steps (e.g., MCPBA treatment) to achieve 5-oxide or 5,5-dioxide forms, complicating synthesis .
Table 1: Core Heterocycle Comparison
Compound Class Core Atom Example Compound (Evidence ID) LCMS m/z [M+H]+ HRMS Data (Observed)
Dibenzooxazepine O Target Compound (N/A) N/A N/A
Dibenzothiazepine S 10-Ethyl-N-(4-methylbenzyl)-... (20) 419.1 419.1423

Substituent Analysis

Position 8 and 10 Substituents

The 8,10-dimethyl groups in the target compound contrast with common substituents in analogs:

  • : Compounds feature a 10-ethyl group and arylacetamide at position 7, yielding molecular weights ~400–450 g/mol.
  • : A 2,4-dimethoxyphenyl group introduces polar methoxy substituents, improving water solubility compared to the target’s 4-ethylbenzamide.
Table 2: Substituent Impact on Properties
Compound (Evidence ID) Position 8/10 Substituents Amide/Sulfonamide Group Molecular Weight LogP (Predicted)
Target Compound 8,10-dimethyl 4-Ethylbenzamide ~422* ~3.5
N-(2,4-dimethoxyphenyl)-... (12) 10-ethyl 2,4-Dimethoxyphenylcarboxamide ~437 ~2.8
F732-0297 (14) 8,10-dimethyl 4-Ethylbenzenesulfonamide 422.5 ~3.2

*Estimated based on molecular formula C23H22N2O3.

Functional Group Modifications

Amide vs. Sulfonamide vs. Ester Derivatives
  • Amides (Target Compound, ): Provide hydrogen-bonding capability and metabolic resistance.
  • Sulfonamides (): The sulfonyl group enhances acidity (pKa ~1–2) and may improve solubility in basic environments .
  • Esters (, BT2): Ethyl esters are prone to hydrolysis in vivo, limiting half-life compared to amides.
Table 3: Functional Group Comparison
Compound (Evidence ID) Functional Group LCMS RT (min) Key Application
Target Compound 4-Ethylbenzamide N/A N/A
F732-0297 (14) Benzenesulfonamide N/A Screening compound
BT2 (13) Ethyl ester N/A Anti-inflammatory (cell adhesion)

Q & A

Basic: What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

Answer:
The synthesis involves a multi-step process:

  • Core Formation: The dibenzo[b,f][1,4]oxazepine core is constructed via cyclization of substituted benzamide precursors under acidic or oxidative conditions .
  • Functionalization: Methyl groups at positions 8 and 10 are introduced using alkylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate .
  • Amidation: The 4-ethylbenzamide moiety is attached via coupling reactions (e.g., EDC/HOBt-mediated amidation) to the oxazepine core .

Critical Conditions:

  • Temperature control (60–100°C) and solvent selection (DMF or dichloromethane) are vital for yield optimization .
  • Catalysts like palladium for cross-coupling or bases for deprotonation enhance reaction efficiency .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns (e.g., methyl groups at positions 8/10, ethylbenzamide attachment) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for accurate mass determination) .
  • X-ray Crystallography: Resolves stereochemical details of the oxazepine core and substituent orientations .

Advanced: How do structural modifications (e.g., substituents at positions 8, 10, or the benzamide group) influence bioactivity?

Answer:

  • Position 8/10 Methyl Groups: Methylation enhances lipophilicity, improving blood-brain barrier penetration for neurological targets . Contrastingly, chloro substituents (e.g., in ) increase electrophilicity, potentially altering receptor binding .
  • Benzamide Variations: Ethyl groups (as in this compound) versus methoxy () or trifluoromethyl ( ) groups impact solubility and target affinity. For example, trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility .

Methodology for SAR Studies:

  • Systematic synthesis of analogs with controlled substitutions.
  • In vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking to map interactions .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in neurological or oncological contexts?

Answer:

  • Target Identification:
    • Kinase Profiling: Use kinase inhibition assays to identify targets (e.g., tyrosine kinases implicated in cancer) .
    • Receptor Binding Studies: Radioligand displacement assays (e.g., for GABA or serotonin receptors in neurological applications) .
  • Pathway Analysis:
    • Transcriptomic profiling (RNA-seq) to detect gene expression changes in treated cell lines .
    • Proteomics (e.g., Western blot) to quantify apoptosis markers (e.g., caspase-3) in cancer models .

Case Study: In analogous compounds (), sulfonamide derivatives showed HDAC inhibition via zinc chelation—a strategy applicable here with structural adjustments .

Advanced: How should researchers address contradictions in pharmacological data across studies (e.g., varying IC50 values)?

Answer:
Potential Causes:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Solubility Issues: Ethylbenzamide derivatives may aggregate in aqueous media, artificially lowering activity .

Resolution Strategies:

  • Standardized Protocols: Use consistent cell lines, serum-free media, and DMSO concentrations ≤0.1% .
  • Orthogonal Assays: Confirm activity via both cell-based (e.g., MTT) and biochemical (e.g., ELISA) methods .
  • Physicochemical Profiling: Measure logP and solubility to correlate with bioactivity trends .

Advanced: What computational methods are effective for predicting metabolic stability and toxicity?

Answer:

  • Metabolism Prediction:
    • CYP450 Metabolism: Use in silico tools like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., ethyl group hydroxylation) .
    • Phase II Metabolism: Predict glucuronidation potential of the oxazepine core .
  • Toxicity Screening:
    • hERG Inhibition Risk: Molecular dynamics simulations to assess binding to potassium channels .
    • AMES Test: In silico mutagenicity prediction via platforms like Derek Nexus .

Advanced: How can crystallization challenges (e.g., low yield) be mitigated during scale-up?

Answer:

  • Solvent Optimization: Use mixed solvents (e.g., ethanol/water) to improve crystal nucleation .
  • Seeding Techniques: Introduce microcrystals of the pure compound to guide crystallization .
  • Temperature Gradients: Gradual cooling from 50°C to 4°C enhances crystal uniformity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.